molecular formula C11H14ClNO2 B8667382 5-Chloro-6-methylnicotinic acid tert-butyl ester CAS No. 1011476-28-0

5-Chloro-6-methylnicotinic acid tert-butyl ester

Cat. No.: B8667382
CAS No.: 1011476-28-0
M. Wt: 227.69 g/mol
InChI Key: KDKAPTQFQOTYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-methylnicotinic acid tert-butyl ester: is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom at the 5-position, and a methyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methylnicotinic acid tert-butyl ester typically involves the esterification of 5-chloro-6-methylnicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-6-methylnicotinic acid tert-butyl ester can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced at the chlorine atom, resulting in the formation of 5-hydroxy-6-methylnicotinate derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: 5-carboxy-6-methylnicotinate derivatives.

    Reduction: 5-hydroxy-6-methylnicotinate derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-6-methylnicotinic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also investigated for its role in drug delivery systems due to its ester functionality.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism by which 5-Chloro-6-methylnicotinic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then participate in various biochemical pathways. The chlorine and methyl groups may influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

  • tert-Butyl 6-chloro-5-methylnicotinate
  • tert-Butyl 5-chloro-4-methylnicotinate
  • tert-Butyl 5-bromo-6-methylnicotinate

Comparison: 5-Chloro-6-methylnicotinic acid tert-butyl ester is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This structural arrangement can significantly affect its chemical reactivity and biological activity compared to its analogs. For instance, the presence of a chlorine atom at the 5-position may enhance its electrophilic character, making it more susceptible to nucleophilic substitution reactions. Similarly, the methyl group at the 6-position can influence its steric and electronic properties, impacting its interaction with biological targets.

Properties

CAS No.

1011476-28-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

tert-butyl 5-chloro-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H14ClNO2/c1-7-9(12)5-8(6-13-7)10(14)15-11(2,3)4/h5-6H,1-4H3

InChI Key

KDKAPTQFQOTYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5,6-dichloronicotinic acid tert.-butyl ester (3.37 g, 13.6 mmol), Fe(acac)3 (719 mg, 2.04 mmol) and NMP (1.95 mL, 20 mmol) in THF (300 mL), a solution of methylmagnesium chloride in THF (3 M, 5.4 mL, 16.3 mmol) is slowly added at −78° C. The brown solution turns turbid and black. Stirring is continued for 1 h at −75° C. before it is warmed to 0° C. The reaction is incomplete and the mixture is cooled again at −70° C. A further batch of methylmagnesium bromide in THF (3 M, 5.4 mL, 16.3 mmol) is slowly added at −70° C. The dark green mixture is slowly warmed to −20° C. and carefully quenched with 0.7 N aq. HCl (150 mL). The mixture is extracted with diethyl ether (5×60 mL). The combined org. extracts are dried over Na2SO4, filtered and evaporated to give crude 5-chloro-6-methyl-nicotinic acid tert.-butyl ester as a yellow oil (4.66 g); LC-MS: tR=1.03 min, [M+1]+=228.22.
Quantity
3.37 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
719 mg
Type
reactant
Reaction Step One
Name
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
solvent
Reaction Step Two

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